molecular formula C20H19NO5S B3351561 Phenyl 4,6-O-benzylidene-2-deoxy-1-thio-beta-D-glucopyranosid[2,3-d]-1,3-oxazolidin-2-one CAS No. 371123-25-0

Phenyl 4,6-O-benzylidene-2-deoxy-1-thio-beta-D-glucopyranosid[2,3-d]-1,3-oxazolidin-2-one

Cat. No.: B3351561
CAS No.: 371123-25-0
M. Wt: 385.4 g/mol
InChI Key: UIWYHDKPZSYJHI-LELVVPQVSA-N
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Description

Phenyl 4,6-<i>O</i>-benzylidene-2-deoxy-1-thio-β-D-glucopyranosid[2,3-<i>d</i>]-1,3-oxazolidin-2-one (CAS: 371123-25-0, molecular formula: C20H19NO5S) is a thioglycoside derivative featuring a fused 1,3-oxazolidin-2-one ring system. This compound is structurally characterized by a benzylidene-protected 4,6-hydroxyl group, a deoxygenated C2 position, and a thio-linked phenyl group at the anomeric center. The [2,3-<i>d</i>] fusion indicates the oxazolidinone ring is annulated to the glucopyranosid scaffold at positions 2 and 3, conferring unique stereoelectronic properties .

Properties

IUPAC Name

(1S,2R,6R,7S,9R)-12-phenyl-7-phenylsulfanyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c22-20-21-15-17(26-20)16-14(24-19(15)27-13-9-5-2-6-10-13)11-23-18(25-16)12-7-3-1-4-8-12/h1-10,14-19H,11H2,(H,21,22)/t14-,15-,16-,17-,18?,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWYHDKPZSYJHI-LELVVPQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C(C(O2)SC4=CC=CC=C4)NC(=O)O3)OC(O1)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)SC4=CC=CC=C4)NC(=O)O3)OC(O1)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4,6-O-benzylidene-2-deoxy-1-thio-beta-D-glucopyranosid[2,3-d]-1,3-oxazolidin-2-one typically involves multiple steps. One common method includes the following steps :

    Formation of the Benzylidene Acetal: The starting material, a glucopyranoside, is treated with benzaldehyde in the presence of an acid catalyst such as fluoroboric acid to form the 4,6-O-benzylidene acetal.

    Introduction of the Thioglycoside Linkage: The benzylidene-protected glucopyranoside is then reacted with a thiol reagent, such as thiophenol, under basic conditions to form the 1-thio-beta-D-glucopyranoside.

    Formation of the Oxazolidinone Ring: The final step involves the cyclization of the intermediate product with an appropriate reagent to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4,6-O-benzylidene-2-deoxy-1-thio-beta-D-glucopyranosid[2,3-d]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The thioglycoside linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The benzylidene acetal can be selectively opened to introduce other functional groups at the 4,6-positions.

Common Reagents and Conditions

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Amino Alcohols: From reduction reactions.

    Functionalized Glucopyranosides: From substitution reactions.

Scientific Research Applications

Phenyl 4,6-O-benzylidene-2-deoxy-1-thio-beta-D-glucopyranosid[2,3-d]-1,3-oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 4,6-O-benzylidene-2-deoxy-1-thio-beta-D-glucopyranosid[2,3-d]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The thioglycoside linkage allows it to act as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds. The benzylidene acetal group provides stability and selectivity in these reactions. The oxazolidinone ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

(a) Ethyl 4,6-<i>O</i>-benzylidene-2-deoxy-2-phthalimido-β-D-thioglucopyranoside (CAS: 129519-28-4)

  • Molecular Formula: C21H24Cl3NO9S
  • Key Features: A phthalimido group at C2 replaces the oxazolidinone ring, and an ethylthio group substitutes the phenylthio moiety. The benzylidene protection at 4,6-OH is retained. This derivative is primarily used as a glycosylation intermediate, lacking the fused heterocyclic system found in the target compound .

(b) 4-Methylphenyl 4,6-<i>O</i>-benzylidene-2,3-di-<i>O</i>-benzoyl-1-thio-β-D-glucopyranoside (CAS: 323195-40-0)

  • Molecular Formula : C34H30O7S
  • Key Features: Benzoyl groups at C2 and C3 enhance steric bulk and lipophilicity. The absence of the oxazolidinone ring and the presence of a 4-methylphenylthio group distinguish this compound from the target. It is utilized in glycosylation reactions but lacks the constrained conformational profile imparted by the fused oxazolidinone .

Oxazolidinone-Containing Analogues

(a) Linezolid and Tedizolid (Antibacterial Agents)

  • Key Features: These clinically used oxazolidinones lack the carbohydrate backbone but share the 1,3-oxazolidin-2-one core. Their antibacterial activity arises from ribosomal binding, a mechanism absent in the target compound due to its carbohydrate-based structure .

(b) Contezolid (Antibacterial Agent)

  • Molecular Formula : C16H14F3N3O3
  • Key Features: A fluorinated aryloxazolidinone with a side chain optimized for Gram-positive activity. Unlike the target compound, contezolid is linear and lacks protective groups or carbohydrate motifs .

Table 1. Structural and Functional Comparison of Analogues

Compound Name (CAS) Molecular Formula Key Substituents/Features Primary Application Reference
Target Compound (371123-25-0) C20H19NO5S 4,6-<i>O</i>-benzylidene, fused oxazolidinone Synthetic intermediate
Ethyl 4,6-<i>O</i>-benzylidene-2-phthalimido (129519-28-4) C21H24Cl3NO9S 2-phthalimido, ethylthio Glycosylation reagent
4-Methylphenyl 4,6-<i>O</i>-benzylidene-2,3-di-<i>O</i>-benzoyl (323195-40-0) C34H30O7S 2,3-di-<i>O</i>-benzoyl, 4-methylphenylthio Glycosylation studies
Contezolid C16H14F3N3O3 Fluorinated aryloxazolidinone Antibacterial agent

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl 4,6-O-benzylidene-2-deoxy-1-thio-beta-D-glucopyranosid[2,3-d]-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
Phenyl 4,6-O-benzylidene-2-deoxy-1-thio-beta-D-glucopyranosid[2,3-d]-1,3-oxazolidin-2-one

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